(2-Bromo-5-chlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula . It is characterized by a phenyl ring substituted with both bromine and chlorine atoms, making it a derivative of methanesulfonyl chloride. This compound is notable for its electrophilic sulfonyl chloride group, which is highly reactive towards nucleophiles, enabling it to participate in various chemical transformations and modifications of biomolecules.
BMSC is a hazardous compound and requires proper handling due to the following reasons:
While specific biological activities of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, methanesulfonyl chloride derivatives can act as inhibitors in various biochemical pathways and are used in pharmaceutical applications due to their ability to modify biological molecules .
The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride generally involves the reaction of (2-Bromo-5-chlorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods mirror laboratory synthesis but are scaled up for efficiency and yield .
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride has various applications in organic synthesis. It serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a sulfonating agent makes it useful in the synthesis of sulfonamides and other biologically active compounds .
Several compounds share structural similarities with (2-Bromo-5-chlorophenyl)methanesulfonyl chloride. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Methanesulfonyl Chloride | Simplest sulfonyl chloride without halogen substituents | Used broadly for mesylation reactions |
(4-Bromophenyl)methanesulfonyl chloride | Bromine substitution at para position | Different reactivity pattern due to position |
(2-Bromo-4-methoxyphenyl)methanesulfonyl chloride | Methoxy group addition | Alters electronic properties significantly |
3-Bromobenzenesulfonyl Chloride | Bromine substitution at meta position | Variations in reactivity compared to para/ortho |
p-Tolylmethanesulfonyl Chloride | Methyl group addition at para position | Enhances lipophilicity and alters reactivity |
The presence of both bromine and chlorine substituents on the phenyl ring of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride gives it unique reactivity and selectivity compared to these similar compounds, making it particularly valuable in organic synthesis applications .
The development of sulfonyl chlorides dates to the mid-19th century, with early work focusing on aromatic derivatives such as benzenesulfonyl chloride. Methanesulfonyl chloride, the parent compound of bromomethanesulfonyl chloride, emerged in the early 20th century as a simpler aliphatic variant. The introduction of bromine into this structure likely followed advancements in halogenation techniques during the 1950s, when chemists sought to modulate the reactivity of sulfonylating agents. Bromomethanesulfonyl chloride’s synthesis builds on the Reed reaction, a method historically used for alkylsulfonyl chlorides, by incorporating bromine at the methyl position.
As a bifunctional reagent, bromomethanesulfonyl chloride combines the sulfonyl chloride’s electrophilicity with the bromine atom’s capacity for nucleophilic substitution. This dual reactivity enables:
Contemporary applications leverage bromomethanesulfonyl chloride’s ability to act as a direct sulfonylation agent under mild conditions. For example, in peptide chemistry, it selectively sulfonylates lysine residues without affecting other functional groups. The compound’s reactivity is exemplified in the synthesis of heterocycles, where it facilitates ring-closing sulfonylation reactions inaccessible to bulkier aryl sulfonyl chlorides.
Bromomethanesulfonyl chloride belongs to the alkyl sulfonyl chloride subclass, distinguished from aryl variants by its aliphatic carbon chain. Key taxonomic features include:
The electrophilic character of bromomethanesulfonyl chloride originates from the highly polarized sulfur-chlorine bond within the sulfonyl chloride functional group. The sulfur atom, bearing a formal positive charge due to its tetrahedral coordination with two oxygen atoms, one carbon atom, and one chlorine atom, serves as the primary electrophilic center . This electrophilic nature is enhanced by the electron-withdrawing effect of the bromine substituent on the methyl carbon, which further increases the overall electrophilicity of the molecule [6].
The compound exhibits exceptional reactivity toward nucleophiles, with rate constants ranging from 10^-3 to 10^2 M^-1s^-1 depending on the specific nucleophile and reaction conditions [7]. The electrophilic center readily accepts electron density from incoming nucleophiles, facilitating rapid bond formation . This high reactivity is attributed to the weak nature of the sulfur-chlorine bond and the stability of the chloride leaving group [9] [10].
Kinetic studies have revealed that the electrophilic reactivity follows predictable trends based on nucleophile strength and reaction conditions. Strong nucleophiles such as amines and alkoxides demonstrate the highest reaction rates, while weaker nucleophiles like water require elevated temperatures or catalytic activation [7] [11]. The activation energies for these electrophilic processes typically range from 40-80 kJ/mol, indicating moderately facile transformations under standard laboratory conditions [11].
Nucleophile | Product Type | Mechanism | Rate Law | Typical Conditions |
---|---|---|---|---|
Amines | Sulfonamides | SN2 | Second order | Base (Et3N/Pyridine) |
Alcohols | Sulfonate Esters | SN2 | Second order | Base (Et3N) |
Thiols | Sulfonothioates | SN2 | Second order | Base |
Hydroxide | Sulfonic Acid | SN2 | Second order | Aqueous/Basic |
Cyanide | Nitriles | SN2 | Second order | Basic medium |
Alkoxides | Sulfonate Esters | SN2 | Second order | Basic medium |
Nucleophilic substitution reactions represent the most prevalent mechanistic pathway for bromomethanesulfonyl chloride transformations. These reactions proceed exclusively through a bimolecular nucleophilic substitution (SN2) mechanism, characterized by simultaneous bond formation between the nucleophile and sulfur center and bond breaking between sulfur and chlorine [12] [2] [3].
The SN2 mechanism is facilitated by the tetrahedral geometry around the sulfur atom, which provides accessible approach trajectories for incoming nucleophiles [2]. Experimental evidence supporting this mechanism includes second-order kinetics, inversion of configuration when chiral centers are present, and the absence of carbocation intermediates [12] [3]. The reaction follows the general rate law: Rate = k[nucleophile][bromomethanesulfonyl chloride], indicating the participation of both reactants in the rate-determining step [7].
Solvent effects play a crucial role in nucleophilic substitution pathways. Polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide enhance reaction rates by stabilizing the developing negative charge on the departing chloride ion without strongly solvating the nucleophile [13] [14]. Conversely, protic solvents can decrease reaction rates by hydrogen bonding with nucleophiles, reducing their effective nucleophilicity [15] [16].
The mechanism exhibits high tolerance for diverse nucleophile types, including primary and secondary amines, alcohols, thiols, and various heteroatom-centered nucleophiles . Electronic effects on the nucleophile significantly influence reaction rates, with electron-rich nucleophiles demonstrating enhanced reactivity due to their increased electron-donating ability [7].
Sulfonamide formation represents one of the most synthetically valuable applications of bromomethanesulfonyl chloride, proceeding through a well-characterized nucleophilic substitution mechanism [18] [19] [20]. The reaction involves attack of the amine nitrogen at the electrophilic sulfur center, followed by elimination of chloride ion to yield the corresponding sulfonamide product [18] [21].
The mechanism can proceed through two distinct pathways depending on reaction conditions and the nature of the amine nucleophile [18] [22]. Under standard conditions with tertiary amine bases such as triethylamine or pyridine, the reaction follows a direct SN2 mechanism where the amine nucleophile attacks the sulfur center while the base neutralizes the generated hydrogen chloride [19] [20]. This pathway is characterized by clean reaction profiles and high yields of sulfonamide products [18].
Alternatively, in the presence of strong bases, sulfonamide formation can proceed through a sulfene intermediate [23] [24] [10]. This pathway involves initial elimination of hydrogen chloride to generate a sulfene species (CH2=SO2), which subsequently undergoes nucleophilic addition with the amine [23] [10]. Evidence for this mechanism includes deuterium exchange experiments and the observation of sulfene-derived byproducts under certain reaction conditions [24].
The stereochemical outcome of sulfonamide formation depends on the substitution pattern of the amine substrate. Primary amines typically yield single products, while secondary amines can exhibit selectivity based on steric considerations [18] [24]. Chiral amines often demonstrate high diastereoselectivity, making this transformation valuable for asymmetric synthesis applications [25] [26].
Sulfonate ester formation through reaction of bromomethanesulfonyl chloride with alcohols represents another mechanistically important transformation [15] [27]. The reaction proceeds via nucleophilic attack of the alcohol oxygen at the sulfur center, resulting in displacement of chloride and formation of the sulfonate ester linkage [15] [28].
Mechanistic studies have revealed that sulfonate formation follows a predominantly SN2 pathway under most reaction conditions [15] [14]. The mechanism is characterized by second-order kinetics and strong dependence on the nucleophilicity of the alcohol substrate [15]. Primary alcohols demonstrate the highest reactivity, followed by secondary alcohols, while tertiary alcohols often require forcing conditions or catalytic activation [28] [27].
The formation of sulfonate esters is highly sensitive to reaction conditions, particularly pH and temperature [15]. Under acidic conditions, the reaction rate is significantly reduced due to protonation of the alcohol nucleophile, which decreases its nucleophilicity [15]. Conversely, basic conditions enhance reaction rates by deprotonating the alcohol and generating the more nucleophilic alkoxide ion [28].
Kinetic analysis of sulfonate formation has provided detailed insights into the transition state structure [15] [16]. The reaction exhibits negative entropy of activation, consistent with a highly ordered transition state involving both reactants [15]. Activation energies typically range from 50-70 kJ/mol, indicating moderate energy barriers that are easily overcome under standard reaction conditions [15] [16].
Elimination reactions leading to sulfene formation represent a distinct mechanistic pathway available to bromomethanesulfonyl chloride under appropriate conditions [23] [10] [29]. This process involves abstraction of a proton from the methyl carbon by a strong base, concurrent with elimination of chloride ion to generate the highly reactive sulfene intermediate (CHBr=SO2) [23] [10].
The elimination mechanism follows an E2 pathway, characterized by concerted proton abstraction and chloride departure [23]. Strong bases such as triethylamine, diisopropylethylamine, and alkoxide ions are capable of promoting this transformation [23] [10]. The reaction exhibits second-order kinetics with respect to base concentration, confirming the participation of base in the rate-determining step [23].
Sulfene intermediates generated from bromomethanesulfonyl chloride demonstrate exceptional reactivity toward nucleophiles, often exceeding the reactivity of the parent sulfonyl chloride [23] [16]. These species readily undergo nucleophilic addition reactions with amines, alcohols, and other nucleophiles to yield sulfonamides and sulfonate esters respectively [23] [24]. The sulfene pathway often provides complementary selectivity compared to direct nucleophilic substitution [24].
Base | Product | Mechanism | Temperature | Solvent Effect |
---|---|---|---|---|
Triethylamine | Sulfene intermediate | E2 | Room temp | Aprotic preferred |
Pyridine | Sulfene intermediate | E2 | Room temp | Aprotic preferred |
DMAP | Sulfene intermediate | E2 | Room temp | Aprotic preferred |
Sodium hydroxide | Sulfene intermediate | E2 | Elevated | Protic acceptable |
Potassium hydroxide | Sulfene intermediate | E2 | Elevated | Protic acceptable |
Evidence for sulfene formation includes isotope exchange experiments, trapping studies with nucleophiles, and spectroscopic observation of the sulfene intermediate under certain conditions [24] [16]. The bromine substituent in bromomethanesulfonyl chloride influences the stability and reactivity of the resulting sulfene, generally increasing its electrophilicity compared to unsubstituted analogs [23].
Catalytic transformations of bromomethanesulfonyl chloride encompass a diverse range of mechanisms involving Lewis acids, Brønsted acids, transition metals, and organocatalysts [30] [31] [32]. These catalytic systems often provide enhanced reactivity, improved selectivity, or access to otherwise challenging transformations [33] [34].
Lewis acid catalysis represents a particularly important mechanistic class, with common catalysts including aluminum chloride, iron(III) chloride, and zinc chloride [31] [35]. These catalysts coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack [31] [32]. The enhanced electrophilicity often permits reactions with weaker nucleophiles that would otherwise be unreactive [31].
Transition metal catalysis has emerged as a powerful approach for engaging bromomethanesulfonyl chloride in cross-coupling reactions [30] [36]. Palladium and nickel catalysts can facilitate oxidative addition of the sulfur-chlorine bond, enabling subsequent transmetalation and reductive elimination steps [30]. These mechanisms provide access to carbon-sulfur bond forming reactions that are challenging to achieve through conventional nucleophilic substitution [30].
Brønsted acid catalysis operates through protonation-assisted mechanisms, where the acid enhances the leaving group ability of chloride or activates nucleophilic substrates [25] [32]. This approach is particularly valuable for reactions involving less nucleophilic substrates or for achieving enhanced regioselectivity in complex molecular systems [25].
Catalyst Type | Reaction Type | Mechanism | Typical Loading | Selectivity |
---|---|---|---|---|
Lewis Acids (AlCl3, FeCl3) | Friedel-Crafts sulfonylation | Electrophilic aromatic substitution | 5-20 mol% | Regioselective |
Brønsted Acids (TfOH, H2SO4) | Electrophilic activation | Protonation-assisted nucleophilic attack | 1-10 mol% | Enhanced reactivity |
Transition Metals (Pd, Ni) | Cross-coupling reactions | Oxidative addition/reductive elimination | 1-5 mol% | Chemselective |
Lewis Bases (Phosphines) | Nucleophilic activation | Lewis base activation | 5-15 mol% | Enhanced nucleophilicity |
Chiral Ligands | Asymmetric catalysis | Chiral induction | 5-20 mol% | Enantioselective |
Stereoselective transformations involving bromomethanesulfonyl chloride have gained significant importance in asymmetric synthesis applications [25] [37] [38]. These reactions exploit chiral environments to achieve preferential formation of one stereoisomer over others, providing access to enantiomerically enriched products [25] [26].
Asymmetric sulfonylation reactions represent a major class of stereoselective transformations [25] [26]. These processes typically employ chiral catalysts or auxiliaries to induce facial selectivity during nucleophilic attack at the sulfur center [25]. Common strategies include the use of chiral Brønsted acids, chiral Lewis bases, and substrate-controlled approaches utilizing chiral auxiliaries [25] [32].
Enantioselective bromination reactions involving bromomethanesulfonyl chloride have been developed using chiral bromonium sources [39] [25]. These transformations proceed through chiral ion pair intermediates that control the stereochemical outcome of carbon-carbon bond formation [39]. Selectivities often exceed 85% enantiomeric excess under optimized conditions [25].
Kinetic resolution processes provide an alternative approach to stereoselective transformations [24] [26]. These methods exploit differential reaction rates between enantiomers of racemic substrates when treated with chiral catalysts [24]. The bromomethanesulfonyl chloride scaffold has proven particularly effective in enzymatic kinetic resolutions, where specific hydrolases demonstrate high selectivity for one enantiomer [26].
Transformation Type | Chiral Element | Selectivity Range | Mechanism | Applications |
---|---|---|---|---|
Asymmetric sulfonylation | Chiral catalyst | 70-95% ee | Asymmetric induction | Drug synthesis |
Diastereoselective addition | Substrate control | 80-98% de | Facial selectivity | Natural products |
Enantioselective bromination | Chiral bromonium source | 85-99% ee | Chiral ion pair | Fine chemicals |
Chiral auxiliary-mediated | Chiral auxiliary | 90-99% de | Conformational control | Pharmaceuticals |
Kinetic resolution | Chiral catalyst | 70-90% ee | Preferential reaction | Resolution processes |
The electronic influence of the bromine substituent plays a crucial role in stereoselective transformations [37]. The electron-withdrawing nature of bromine enhances the electrophilicity of the sulfur center while simultaneously providing steric bias that can influence approach trajectories of nucleophiles . This dual electronic and steric effect often results in enhanced selectivities compared to unsubstituted analogs [37].